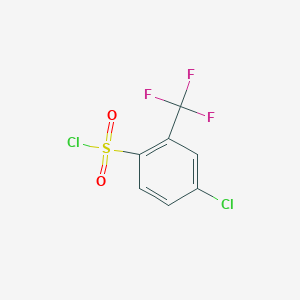

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKPVVIVMURTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395419 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-42-5 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods Analysis

The synthesis of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is generally achieved through a sequence of nitration, reduction, diazotization, and sulfonylation steps starting from chlorobenzotrifluoride. The most detailed and industrially relevant method is documented in a Chinese patent (CN102336689A), which outlines a practical and environmentally considerate synthetic route with improved yield and safety profiles.

Stepwise Preparation Method

| Step | Reaction Description | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Nitration | Chlorobenzotrifluoride is nitrated to form 2-chloro-5-nitro-trifluoromethylbenzene | Mixed acid (nitric acid/sulfuric acid), 0–40 °C (preferably 30–40 °C) | Low temperature nitration to control regioselectivity and prevent overreaction |

| 2. Reduction | The nitro group is reduced to an amino group, yielding 2-chloro-5-amino-trifluoromethylbenzene | Iron powder catalyst, ethanol/water solvent, ammonium chloride, 60–70 °C | Catalytic reduction avoids harsh conditions; yields ~54–55% reported |

| 3. Diazotization | The amine is converted to a diazonium salt | Sodium nitrite, hydrochloric acid, polar aprotic solvent (water/acetic acid), −5 to 10 °C | Low temperature ensures stability of diazonium salt |

| 4. Sulfonylation | Reaction of diazonium salt with sulfur dioxide and cuprous chloride forms crude sulfonyl chloride | Sulfur dioxide gas, cuprous chloride catalyst, acetic acid solvent | Generates crude this compound |

| 5. Purification | Distillation and recrystallization to obtain pure product | Recrystallization solvents not specified in detail | Improves product purity and quality |

This method improves upon traditional approaches by reducing the use of excessive chlorosulfonic acid, minimizing environmental pollution, and enhancing yield and safety.

Detailed Research Findings and Reaction Conditions

Nitration: The reaction of chlorobenzotrifluoride with a nitrating mixture (nitric acid and sulfuric acid) at controlled low temperatures (0–40 °C, optimally 30–40 °C) selectively introduces the nitro group at the 5-position relative to the chloro substituent. This regioselectivity is crucial for downstream transformations.

Reduction: Two reduction methods were reported:

Diazotization: The amino compound is diazotized in a polar aprotic solvent mixture of water and glacial acetic acid at temperatures between −5 and 10 °C, using sodium nitrite and hydrochloric acid. The diazonium salt intermediate is sensitive and requires careful temperature control.

Sulfonylation: The diazonium salt reacts with sulfur dioxide gas in the presence of cuprous chloride catalyst to form the sulfonyl chloride. Sulfur dioxide is generated in situ by passing hydrochloric acid over sodium sulfite, and the reaction is carried out in acetic acid. This step produces a crude sulfonyl chloride intermediate.

Purification: The crude product undergoes distillation and recrystallization to yield the pure this compound. This step is critical to remove impurities and improve the quality of the final product.

Comparative Notes on Traditional vs. Improved Methods

| Aspect | Traditional Methods | Improved Method (Patent CN102336689A) |

|---|---|---|

| Starting Material | Direct sulfonation of chlorobenzotrifluoride with chlorosulfonic acid | Multi-step nitration → reduction → diazotization → sulfonylation |

| Yield | Low, due to overuse of chlorosulfonic acid and side reactions | Higher yield (~54–55% in reduction step; overall improved) |

| Environmental Impact | High pollution due to excess chlorosulfonic acid and thiophenol use | Reduced pollution by avoiding excess reagents and toxic intermediates |

| Safety | High risk due to handling of chlorosulfonic acid and thiophenol | Safer due to controlled reaction conditions and milder reagents |

| Purity | Variable, often requiring extensive purification | Improved purity via distillation and recrystallization |

This improved method is more sustainable and industrially feasible.

Supporting Experimental Data Extract (From Patent CN102336689A)

| Experiment | Conditions | Yield | Product State |

|---|---|---|---|

| Reduction with iron powder | 1.7 kg Fe, 3 L ethanol, 1.4 L water, 0.81 kg HCl, 60–70 °C | 55% | Weak yellow liquid 4-chloro-3-(trifluoromethyl) aniline |

| Catalytic hydrogenation | 0.8 kg nitro compound, 0.04 kg nickel, 3.2 L methanol, 6 MPa H2, 85 °C | 54% | Weak yellow liquid 4-chloro-3-(trifluoromethyl) aniline |

| Diazotization and sulfonylation | −5 to 10 °C, sodium nitrite, HCl, sulfur dioxide, cuprous chloride | Not specified | Crude sulfonyl chloride |

Additional Notes on Related Compounds and Synthesis Context

Though the focus is on this compound, related sulfonyl chlorides such as 2-(trifluoromethyl)benzene-1-sulfonyl chloride without chloro substitution have been prepared via sulfonylation of corresponding amines or via sulfonyl chloride intermediates. These methods often involve nucleophilic substitution reactions and purification by recrystallization or chromatography.

化学反应分析

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, sulfuric acid, and nitric acid.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the aromatic ring.

Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.

科学研究应用

Synthesis of Pharmaceuticals

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an important intermediate in the development of drugs due to its ability to introduce sulfonyl groups, which can enhance biological activity.

Case Study : A study explored the synthesis of 4-aminoquinoline derivatives using this compound as a precursor. The derivatives demonstrated promising anticancer activity, indicating the compound's potential in drug development .

Agrochemical Development

The compound serves as a key building block in the synthesis of agrochemicals. Its unique trifluoromethyl group imparts specific properties that are beneficial for herbicides and pesticides.

Example : The preparation methods for various sulfonyl-containing agrochemicals often involve this compound as a starting material, allowing for the modification of biological activity and selectivity against pests.

Polymer Chemistry

In polymer chemistry, this compound is employed as a catalyst in the synthesis of polymers. Its ability to facilitate reactions makes it valuable in creating novel materials with desired properties.

Data Table: Applications Overview

Material Science

The compound is also explored in material science for developing new materials with enhanced thermal and chemical stability due to the presence of fluorine atoms. This property is particularly useful in high-performance coatings and adhesives.

Environmental Considerations

While this compound has numerous applications, it is essential to consider its environmental impact. Studies have indicated potential toxicity and bioaccumulation risks associated with its use . Proper handling and disposal methods are crucial to mitigate these risks.

作用机制

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of complex organic molecules, where the compound serves as a key intermediate .

相似化合物的比较

Comparison with Similar Sulfonyl Chlorides

Structural and Reactivity Comparisons

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Pharmacological Relevance

- This compound is pivotal in synthesizing URAT1 inhibitors (e.g., compound 13 in gout therapeutics ) and patented pharmaceutical intermediates (e.g., EP 4 374 877 A2 ).

- The CF₃ group improves metabolic stability and binding affinity in drug candidates compared to non-fluorinated analogs (e.g., 4-methyl derivatives) .

生物活性

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial and anticancer effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H4ClF3O2S, characterized by the presence of a sulfonyl group and trifluoromethyl substituent, which significantly influence its reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been evaluated, indicating its effectiveness.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus mycoides | 4.88 |

| Escherichia coli | 22.4 |

| Candida albicans | 17.8 |

These results suggest that the compound is particularly effective against Bacillus mycoides, with a low MIC indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The following table summarizes the IC50 values obtained from these studies:

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |

|---|---|---|

| A549 | 44.4 | Better |

| HCT116 | 17.8 | Better |

| HePG2 | 12.4 | Better |

| HOS | 17.6 | Better |

The compound demonstrated superior activity compared to Doxorubicin, a standard chemotherapeutic agent, particularly against HCT116 cells .

The mechanism by which this compound exerts its biological effects is linked to its ability to modify biological molecules. For instance, it has been shown to down-regulate key genes involved in cancer progression, such as PALB2, BRCA1, and BRCA2, in treated cancer cells . Additionally, molecular docking studies revealed promising interactions with bacterial enoyl reductase and human SOS1 protein, suggesting potential pathways for inhibition .

Case Studies

Case Study 1: Antitumor Effects

In a study evaluating the effects of this compound on cancer cell lines, it was found that treatment led to significant reductions in cell viability in both HCT116 and A549 cells. The down-regulation of tumor-promoting genes was noted as a critical factor in its anticancer efficacy .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties against resistant strains of bacteria, showing that the compound could inhibit growth effectively at lower concentrations than traditional antibiotics . This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

常见问题

Q. What are the most reliable synthetic routes for preparing 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of a substituted benzene precursor using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions . Optimization involves adjusting stoichiometric ratios (e.g., benzene derivative:chlorosulfonic acid = 1:1.2) and reaction time (2–4 hours) to maximize yield. Post-synthesis, quenching with ice water and purification via recrystallization (using dichloromethane/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Absence of aromatic protons (due to substitution) and presence of trifluoromethyl (-CF₃) as a singlet near δ 3.9–4.2 ppm .

- ¹⁹F NMR : Distinct signals for -CF₃ (-63 to -65 ppm) and sulfonyl chloride (-SO₂Cl) groups . Infrared (IR) spectroscopy identifies the sulfonyl chloride stretch at 1370–1390 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Q. What are the primary reactivity pathways of this sulfonyl chloride in organic synthesis?

The sulfonyl chloride group undergoes nucleophilic substitution with amines (to form sulfonamides) or alcohols (to form sulfonates). For example:

- Reaction with primary amines (e.g., benzylamine) in dichloromethane at room temperature yields sulfonamide derivatives .

- Coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts and arylboronic acids to form biaryl sulfones .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and moisture-free conditions during reactions. Decomposition is indicated by HCl gas evolution or discoloration (yellow to brown) .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects hydrolyzed byproducts (e.g., sulfonic acids). Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities like unreacted precursors .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect reaction mechanisms in nucleophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, polarizing the sulfonyl chloride moiety and enhancing electrophilicity. Density functional theory (DFT) studies show increased partial positive charge on the sulfur atom, accelerating nucleophilic attack (e.g., by amines) . Kinetic studies (via stopped-flow techniques) reveal second-order rate constants ~10⁻³ M⁻¹s⁻¹ in polar aprotic solvents .

Q. What experimental strategies mitigate instability in aqueous or basic environments?

Hydrolysis is pH-dependent:

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis (using Gaussian 16) predict preferential substitution at the para position to the sulfonyl chloride group. Hammett σ⁺ constants (-CF₃: σ⁺ = 0.61) guide mechanistic interpretations .

Q. What methodologies resolve contradictions in crystallographic data for derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7 Å) resolves ambiguities in bond angles and torsion angles. For example, discrepancies in sulfonamide derivatives are resolved by refining hydrogen-bonding networks using SHELX .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in Pd-catalyzed couplings, increasing yields by 20–30% compared to non-polar solvents. Solvent dielectric constants correlate with reaction rates (R² > 0.9 in kinetic studies) .

Q. What structural features dictate its performance as a sulfonating agent in multi-step syntheses?

The chloro and trifluoromethyl groups sterically hinder undesired side reactions (e.g., dimerization). Comparative studies with non-fluorinated analogs show 40% higher efficiency in sulfonylation of sterically hindered amines .

Q. How can time-resolved spectroscopic techniques elucidate degradation pathways under thermal stress?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify decomposition onset at 120°C. In situ FTIR reveals HCl release and sulfonic acid formation as primary degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。